molecular formula C11H22N2 B2792170 4-Ethyl-4-(pyrrolidin-1-yl)piperidine CAS No. 2060034-44-6

4-Ethyl-4-(pyrrolidin-1-yl)piperidine

Cat. No. B2792170
CAS RN: 2060034-44-6
M. Wt: 182.311
InChI Key: YBJUINVJJAGQNT-UHFFFAOYSA-N
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Description

4-Ethyl-4-(pyrrolidin-1-yl)piperidine is a synthetic compound . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine .


Synthesis Analysis

Pyrrolidine derivatives are synthesized in different ways. One method involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves functionalization of preformed pyrrolidine rings, e.g., proline derivatives . N-substituted phenacyl derivatives of 4(1-pyrrolidinyl) piperidine were obtained by N-alkylation compound with acetonaphthone and phenacyl halides .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The molecule’s structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

EPPP has been extensively studied for its potential applications in scientific research. One of its primary uses is as a reagent for the detection of ketones and aldehydes. It has also been used as a building block for the synthesis of other piperidine derivatives. Additionally, EPPP has been studied for its potential use as a treatment for addiction to cocaine and other stimulants.

Mechanism of Action

The exact mechanism of action of EPPP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to cocaine. This means that it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine and a feeling of euphoria.
Biochemical and Physiological Effects:
EPPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to feelings of euphoria and increased energy. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using EPPP in lab experiments is its ability to selectively detect ketones and aldehydes. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, EPPP is also highly addictive and can be dangerous if not handled properly.

Future Directions

There are a number of potential future directions for research on EPPP. One area of interest is its potential use as a treatment for addiction to cocaine and other stimulants. Additionally, further research is needed to fully understand the mechanism of action of EPPP and its potential applications in other areas of scientific research.
In conclusion, EPPP is a unique chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. While there is still much to learn about EPPP, it has the potential to be a valuable tool for researchers in a variety of fields.

Synthesis Methods

EPPP can be synthesized using a variety of methods. One common method involves the reaction of 4-piperidone with ethylamine and sodium borohydride. This method yields a white crystalline solid that can be purified using recrystallization.

Safety and Hazards

4-(1-Pyrrolidinyl)piperidine may cause respiratory irritation, skin irritation, and serious eye irritation . It is highly flammable and harmful if swallowed .

properties

IUPAC Name

4-ethyl-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-11(5-7-12-8-6-11)13-9-3-4-10-13/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJUINVJJAGQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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